molecular formula C15H16N2 B010013 N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide CAS No. 101398-56-5

N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide

Cat. No.: B010013
CAS No.: 101398-56-5
M. Wt: 224.3 g/mol
InChI Key: ZFRWTBFPXRDOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- is a chemical compound known for its unique structure and properties It consists of a formamidine group attached to a biphenyl moiety, with two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- typically involves the reaction of biphenyl-2-amine with dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the formamidine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The biphenyl moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.

Scientific Research Applications

Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl moiety allows for π-π interactions with aromatic amino acids in proteins, while the formamidine group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Biphenylyl)formamide
  • N-(2-Biphenylyl)carboxamide
  • N-(2-Biphenylyl)-N,N-dimethylamine

Uniqueness

Formamidine, N’-(2-biphenylyl)-N,N-dimethyl- is unique due to its specific formamidine linkage and the presence of two methyl groups on the nitrogen atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, the formamidine group can participate in unique hydrogen bonding interactions, and the biphenyl moiety provides a rigid, planar structure that influences its chemical behavior.

Properties

CAS No.

101398-56-5

Molecular Formula

C15H16N2

Molecular Weight

224.3 g/mol

IUPAC Name

N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide

InChI

InChI=1S/C15H16N2/c1-17(2)12-16-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-12H,1-2H3

InChI Key

ZFRWTBFPXRDOBL-UHFFFAOYSA-N

SMILES

CN(C)C=NC1=CC=CC=C1C2=CC=CC=C2

Canonical SMILES

CN(C)C=NC1=CC=CC=C1C2=CC=CC=C2

Synonyms

Formamidine, N,N-dimethyl-N'-(2-biphenylyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.